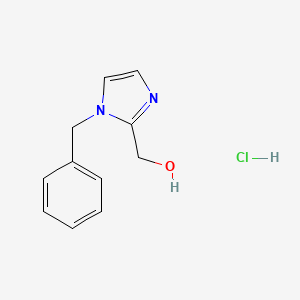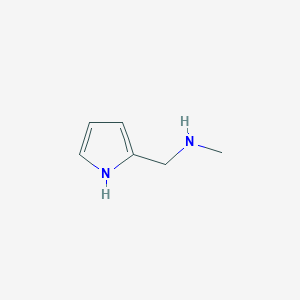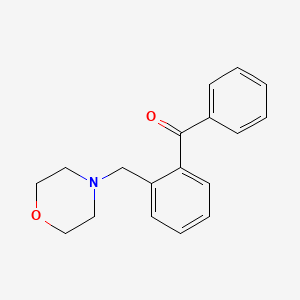![molecular formula C8H8BrN3 B1355158 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine CAS No. 6840-20-6](/img/structure/B1355158.png)
3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine
Overview
Description
3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by a fused bicyclic structure, which includes both imidazole and pyrimidine rings. The presence of bromine and methyl groups at specific positions on the ring system imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been reported to show in vitro anti-tb activity against replicating and non-replicating tuberculosis .
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have been associated with the treatment of tuberculosis, suggesting they may interact with biochemical pathways related to this disease .
Result of Action
Imidazo[1,2-a]pyridine analogues have been reported to cause a reduction in bacterial load when used in treatment .
Biochemical Analysis
Biochemical Properties
3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to participate in radical reactions, which are essential for the functionalization of imidazo[1,2-a]pyrimidine derivatives . The interactions of this compound with enzymes such as cytochrome P450 and other oxidoreductases are of particular interest, as these interactions can lead to the formation of reactive intermediates that are important for drug metabolism and detoxification processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound has been shown to bind to the active sites of enzymes, thereby inhibiting their activity and affecting various biochemical pathways . For example, this compound can inhibit the activity of cytochrome P450 enzymes, leading to a decrease in the metabolism of certain drugs and an increase in their bioavailability . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis . These long-term effects are important for understanding the potential therapeutic applications and toxicity of this compound .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have been investigated to determine its therapeutic and toxicological profiles. Studies have shown that this compound exhibits dose-dependent effects, with low doses leading to beneficial effects on cellular function and high doses resulting in toxic or adverse effects . For example, low doses of this compound have been found to enhance antioxidant defense mechanisms, while high doses can induce oxidative stress and cellular damage . These findings are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to drug metabolism and detoxification. This compound interacts with enzymes such as cytochrome P450, which play a key role in the oxidation and reduction of xenobiotics . Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution within cells . Once inside the cells, this compound can accumulate in specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its effects on cellular function . The localization and accumulation of this compound are important for understanding its mechanism of action and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is a key factor that influences its activity and function. This compound has been found to localize to specific cellular compartments, such as the mitochondria, where it can affect mitochondrial function and energy production . Additionally, this compound can undergo post-translational modifications that direct it to specific organelles, such as the nucleus and endoplasmic reticulum . These targeting signals and modifications are important for understanding the precise mechanism of action of this compound and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the reaction of 2-aminopyrimidine with α-bromoketones under specific conditions to form the desired imidazo[1,2-a]pyrimidine scaffold . The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization and bromination steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of metal-free and mild reaction conditions is preferred to minimize environmental impact and ensure safety during large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and bases to facilitate the substitution.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Scientific Research Applications
3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets and pathways.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine: Similar structure but lacks the bromine atom, which affects its reactivity and biological activity.
3-Bromoimidazo[1,2-a]pyridine: Similar structure but without the methyl groups, leading to different chemical properties and applications.
Imidazo[1,2-a]pyrimidine: The parent compound without any substituents, serving as a versatile scaffold for various derivatives
Uniqueness
3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine is unique due to the presence of both bromine and methyl groups, which enhance its reactivity and potential for functionalization. These substituents also contribute to its distinct biological activities and make it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-6(2)12-7(9)4-10-8(12)11-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHMAZMJLBMJCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC=C(N12)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569686 | |
| Record name | 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6840-20-6 | |
| Record name | 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


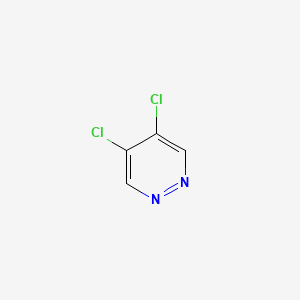
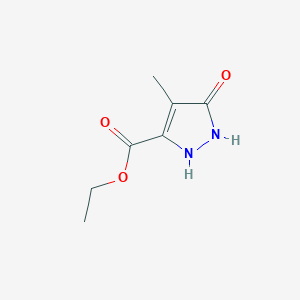



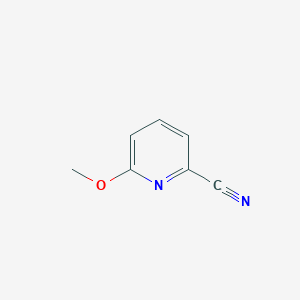
![4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B1355093.png)
